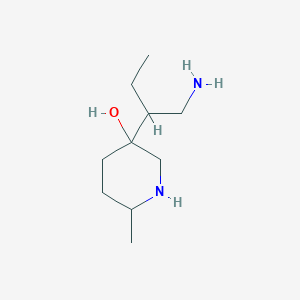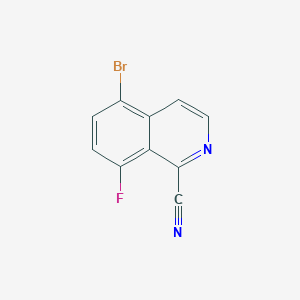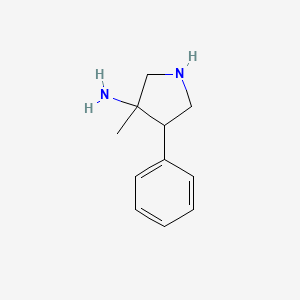
3-(1-Aminobutan-2-yl)-6-methylpiperidin-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1-Aminobutan-2-yl)-6-methylpiperidin-3-ol is a chemical compound with a unique structure that includes a piperidine ring substituted with an aminobutyl group and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Aminobutan-2-yl)-6-methylpiperidin-3-ol typically involves the reaction of a piperidine derivative with an aminobutyl group. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like palladium on carbon (Pd/C) to facilitate the hydrogenation process . The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(1-Aminobutan-2-yl)-6-methylpiperidin-3-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group, forming a more saturated derivative.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like sodium azide (NaN3) for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction can produce a fully saturated piperidine derivative .
Scientific Research Applications
3-(1-Aminobutan-2-yl)-6-methylpiperidin-3-ol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(1-Aminobutan-2-yl)-6-methylpiperidin-3-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting an anti-tumor effect.
Comparison with Similar Compounds
Similar Compounds
3-(1-Aminobutan-2-yl)-1-methylpyrrolidin-3-ol: This compound has a similar structure but with a pyrrolidine ring instead of a piperidine ring.
3-(1-Aminobutan-2-yl)-2,5-dimethyloxolan-3-ol: This compound features an oxolane ring and additional methyl groups.
Uniqueness
3-(1-Aminobutan-2-yl)-6-methylpiperidin-3-ol is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C10H22N2O |
|---|---|
Molecular Weight |
186.29 g/mol |
IUPAC Name |
3-(1-aminobutan-2-yl)-6-methylpiperidin-3-ol |
InChI |
InChI=1S/C10H22N2O/c1-3-9(6-11)10(13)5-4-8(2)12-7-10/h8-9,12-13H,3-7,11H2,1-2H3 |
InChI Key |
SGGXSRGEGJFUAG-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CN)C1(CCC(NC1)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![(5R)-5-[(1R)-2-(Ethylsulfanyl)-1-hydroxyethyl]-3,4-dihydroxy-2,5-dihydrofuran-2-one](/img/structure/B13175615.png)

![4-{1-[(1H-pyrazol-4-yl)amino]ethyl}phenol hydrochloride](/img/structure/B13175631.png)
![5-{3-azabicyclo[3.1.0]hexan-3-yl}-1,3-dimethyl-1H-pyrazole-4-carbaldehyde](/img/structure/B13175632.png)
![7-Bromo-[1,2,4]triazolo[1,5-a]pyridine-2-sulfonyl chloride](/img/structure/B13175635.png)
![(2R,3S,5R)-5-[(2-methylpropan-2-yl)oxycarbonyl]-1-phenylmethoxycarbonyl-5-(pyrazol-1-ylmethyl)-2-thiophen-2-ylpyrrolidine-3-carboxylic acid](/img/structure/B13175646.png)




